3-[(sec-Butyloxy)methyl]benzaldehyde
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Overview
Description
3-[(sec-Butyloxy)methyl]benzaldehyde is an organic compound characterized by a benzaldehyde core with a sec-butyloxy methyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(sec-Butyloxy)methyl]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sec-butyloxy group. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(sec-Butyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sec-butyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sec-butyl bromide in the presence of a base like potassium carbonate in acetone or DMF.
Major Products Formed
Oxidation: 3-[(sec-Butyloxy)methyl]benzoic acid.
Reduction: 3-[(sec-Butyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(sec-Butyloxy)methyl]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(sec-Butyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its aldehyde and sec-butyloxy functional groups. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a sec-butyloxy group.
3-Ethoxybenzaldehyde: Contains an ethoxy group instead of a sec-butyloxy group.
3-[(tert-Butyloxy)methyl]benzaldehyde: Features a tert-butyloxy group instead of a sec-butyloxy group.
Uniqueness
3-[(sec-Butyloxy)methyl]benzaldehyde is unique due to the presence of the sec-butyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)14-9-12-6-4-5-11(7-12)8-13/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAZDARRBDUXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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